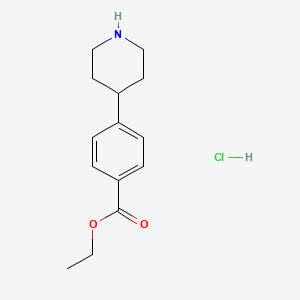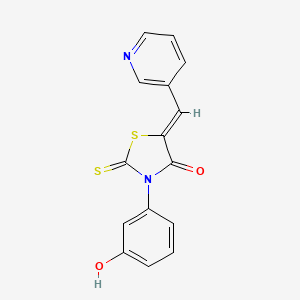
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide is an intricate organic molecule. This compound features a purine base fused with a furan-containing acetamide moiety, positioning it as a molecule of interest for various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide typically begins with the preparation of the purine derivative. A standard method includes the alkylation of the purine nucleus with an appropriate haloacetamide. The furan-based side chain is introduced through a subsequent acylation reaction under mild conditions, ensuring the stability of the furan ring.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as solvent choice, temperature control, and purification techniques like recrystallization or column chromatography is crucial to maximize yield and purity. The use of automated synthesis reactors might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various reactions including oxidation, reduction, and nucleophilic substitutions.
Common Reagents and Conditions:Oxidation: Often performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically achieved with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: Depending on the reaction, major products can range from oxidized derivatives of the furan ring to fully substituted purine analogs. These transformations can be leveraged to tailor the compound's properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a precursor in the synthesis of more complex molecules, offering a functional group-rich scaffold for various modifications.
Biology: In biological research, it is studied for its potential interactions with enzymes and nucleic acids, making it a valuable tool in molecular biology and biochemistry.
Medicine: Medically, it is explored for its potential therapeutic effects, especially in targeting specific biochemical pathways involved in diseases such as cancer or neurodegenerative disorders.
Industry: Industrially, its unique structure makes it suitable for developing novel materials with specific physical or chemical properties, such as catalytic activity or conductivity.
Wirkmechanismus
The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. The purine base enables it to mimic nucleotide interactions, while the furan moiety contributes to its binding affinity and specificity. These interactions can modulate biochemical pathways, influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide: Lacks the furan-based side chain, thus differing in reactivity and application potential.
N-(1-(furan-2-yl)propan-2-yl)acetamide: Absence of the purine base reduces its utility in biological systems.
2-(1,3-dimethyl-1,3,8-trioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide: An additional oxo group alters its chemical properties and reactivity.
Uniqueness: The unique combination of a purine base with a furan-containing acetamide side chain in 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide sets it apart from other compounds. This structure endows it with specific chemical reactivity and biological activity, enhancing its suitability for diverse research applications.
Hope that satisfied your curiosity! Anything else you want to dig into?
Eigenschaften
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-10(7-11-5-4-6-25-11)18-12(22)8-21-9-17-14-13(21)15(23)20(3)16(24)19(14)2/h4-6,9-10H,7-8H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSHDQMDAJDWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)
![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)
![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)

![1-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]-3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-PROPANONE](/img/structure/B2924315.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)


![(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2924321.png)
![2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2924323.png)




